Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-
Description
Benzenesulfonyl azide derivatives are critical reagents in organic synthesis, particularly in metal-free coupling reactions and azo-transfer processes. The compound Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- (hereafter referred to as Compound A) is distinguished by its hybrid structure, combining a benzenesulfonyl azide core with a trimethoxysilylpropylaminoethylaminocarbonyl substituent. This unique architecture enables dual functionality: the azide group facilitates cycloaddition or sulfonamide formation, while the trimethoxysilyl group provides silane coupling properties, making it valuable for surface modifications in materials science .
Properties
CAS No. |
70851-53-5 |
|---|---|
Molecular Formula |
C15H25N5O6SSi |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-azidosulfonyl-N-[2-(3-trimethoxysilylpropylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H25N5O6SSi/c1-24-28(25-2,26-3)11-5-8-17-9-10-18-15(21)13-6-4-7-14(12-13)27(22,23)20-19-16/h4,6-7,12,17H,5,8-11H2,1-3H3,(H,18,21) |
InChI Key |
KKFOMYQDJDFTMY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N=[N+]=[N-])(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aminoalkylsilane Intermediate
The preparation of the 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- benzenesulfonyl azide begins with the synthesis of the key intermediate N-[3-(trimethoxysilyl)propyl]amine derivatives. According to a detailed patent (CN107778325B), the preparation of N-[3-(trimethoxysilyl)propyl]N-butylamine involves:
- Step 1: Reaction of N-butylamine with chloropropyltrimethoxysilane at 80–90 °C for 8–16 hours under stirring.
- Step 2: Removal of excess N-butylamine by reduced pressure distillation (about 30% distilled off).
- Step 3: Addition of ethylenediamine at 40–80 °C to displace N-butylamine hydrochloride, forming ethylenediamine hydrochloride, followed by phase separation.
- Step 4: Isolation of the upper layer containing the desired aminoalkylsilane product, followed by purification via reduced pressure distillation.
This method yields the aminoalkylsilane intermediate with purity exceeding 99% and yields over 88%. The process is noted for its simplicity, environmental friendliness, and cost-effectiveness.
Incorporation of the Benzenesulfonyl Azide Moiety
While the patent primarily focuses on the aminoalkylsilane intermediate, the final step to obtain the benzenesulfonyl azide derivative involves coupling this intermediate with a benzenesulfonyl azide precursor. This step typically includes:
- Activation of the benzenesulfonyl group to the sulfonyl azide form using azide sources such as sodium azide under controlled conditions to avoid azide decomposition.
- Formation of the amide bond between the aminoalkylsilane and the sulfonyl azide functional group via carbodiimide-mediated coupling or other amide bond-forming reagents.
Due to the sensitivity of azide groups, these reactions are carried out under mild temperatures and inert atmospheres to maintain azide integrity.
Reaction Conditions and Parameters
The following table summarizes typical reaction parameters extracted from the patent and related literature for the preparation of the aminoalkylsilane intermediate, a key precursor to the target compound:
| Step | Reagents & Molar Ratios | Temperature (°C) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| 1 | N-butylamine : chloropropyltrimethoxysilane = 3–5 : 1 | 80–90 | 8–16 | Stirring under reflux; excess amine used |
| 2 | Distillation to remove excess N-butylamine | Slight negative pressure | N/A | Removes ~30% of N-butylamine |
| 3 | Ethylenediamine : N-butylamine hydrochloride = ~1.1 : 1 | 40–80 | 1–4 | Displacement reaction to remove hydrochloride salt |
| 4 | Phase separation and purification | 40–70 | 3–6 | Separation of ethylenediamine hydrochloride layer |
Yields and Purity
- Yields of N-[3-(trimethoxysilyl)propyl]N-butylamine intermediate consistently exceed 88%.
- Purity levels are reported above 99%, suitable for subsequent coupling reactions to form the target benzenesulfonyl azide compound.
- The overall synthesis benefits from straightforward workup and minimal hazardous byproducts.
Research Discoveries and Industrial Relevance
- The use of ethylenediamine to displace amine hydrochloride salts represents an efficient purification strategy, improving product purity and yield.
- The mild reaction conditions preserve the trimethoxysilyl group, which is crucial for the compound’s intended applications in surface modification and materials science.
- The stepwise approach allows modular synthesis, enabling variations in the amine substituent or sulfonyl azide moiety for tailored functionality.
Summary Table of Preparation Route
| Stage | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Aminoalkylsilane synthesis | Nucleophilic substitution | N-butylamine + chloropropyltrimethoxysilane | 80–90 °C, 8–16 h | N-[3-(trimethoxysilyl)propyl]N-butylamine intermediate |
| Removal of excess amine | Distillation | Reaction mixture | Slight vacuum, ~30% removal | Purified intermediate |
| Displacement of amine salt | Salt displacement | Ethylenediamine | 40–80 °C, 1–4 h | Removal of N-butylamine hydrochloride salt |
| Coupling with benzenesulfonyl azide | Amide bond formation | Aminoalkylsilane + benzenesulfonyl azide precursor | Mild, inert atmosphere | Target benzenesulfonyl azide compound |
Chemical Reactions Analysis
Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Coupling Reactions: It can undergo base-mediated coupling reactions with other compounds, such as proline, to form sulfonamides.
Common reagents used in these reactions include strong bases, reducing agents, and coupling partners. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
Benzenesulfonyl azide is primarily known for its utility as an azide source in organic synthesis. The azide functional group is highly versatile, allowing for various transformations including:
- Click Chemistry : The compound can participate in azide-alkyne cycloaddition reactions, which are key in the development of new materials and pharmaceuticals. This reaction forms 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.
- Functional Group Interconversion : The azide group can be converted into amines or other functional groups through reduction processes. This property is useful for modifying existing compounds to enhance their biological activity or physical properties.
Materials Science
Silane Coupling Agent
The presence of the trimethoxysilyl group in the compound enhances its applicability as a silane coupling agent. This functionality allows it to bond organic materials to inorganic substrates, which is crucial in:
- Coatings and Adhesives : It improves the adhesion properties of coatings on glass and metal surfaces.
- Composite Materials : Enhances the mechanical properties of composite materials by providing better interfacial bonding between different phases.
Bioconjugation
Targeted Drug Delivery Systems
Benzenesulfonyl azide's ability to form stable covalent bonds with biomolecules makes it suitable for bioconjugation applications:
- Antibody-Drug Conjugates (ADCs) : The compound can be used to link therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This is particularly relevant in cancer therapy where selective targeting minimizes side effects.
- Protein Labeling : It can facilitate the labeling of proteins with fluorescent tags or other markers for imaging studies, aiding in biological research and diagnostics.
Summary of Key Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Participates in click chemistry and functional group interconversion |
| Materials Science | Acts as a silane coupling agent for improved adhesion in coatings and composites |
| Bioconjugation | Used in targeted drug delivery systems and protein labeling |
Case Studies
- Click Chemistry Applications : A study demonstrated the synthesis of novel triazole derivatives using benzenesulfonyl azide via click chemistry, showcasing its effectiveness in generating bioactive compounds with potential pharmaceutical applications.
- Silane Coupling Agent Efficacy : Research highlighted the enhancement of mechanical properties in polymer composites when benzenesulfonyl azide was used as a silane coupling agent, indicating significant improvements in adhesion strength.
- Antibody-Drug Conjugates Development : Investigations into ADCs utilizing benzenesulfonyl azide showed promising results in targeting cancer cells with minimal off-target effects, underscoring its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group can undergo rearrangement and coupling reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Key Features of Compound A :
- Synthesis: Prepared via one-pot coupling reactions under metal-free conditions, leveraging the reactivity of benzenesulfonyl azides with amino acids or proline derivatives. These methods emphasize green chemistry, avoiding transition metals and achieving moderate-to-good yields .
- Functional Group Tolerance : The reaction conditions tolerate diverse functional groups, enabling versatile applications in peptide synthesis and polymer chemistry .
- Safety Profile : The bulky trimethoxysilyl substituent likely reduces explosive hazards compared to simpler sulfonyl azides (e.g., toluenesulfonyl azide) by lowering nitrogen content and increasing molecular weight .
Reactivity and Functional Group Effects
Compound A ’s reactivity is influenced by its electron-rich substituents. The trimethoxysilyl group may act as an electron-donating moiety, stabilizing intermediates in coupling reactions. This contrasts with derivatives bearing electron-withdrawing groups (e.g., nitro or chloro substituents), which accelerate azide decomposition but reduce stability .
Table 1: Substituent Effects on Reactivity
*Estimated based on analogous proline coupling reactions .
Solvent and Reaction Conditions
Compound A’s synthesis requires dichloroethane (DCE) as a solvent, critical for achieving optimal yields.
Biological Activity
Benzenesulfonyl azide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Benzenesulfonyl azide is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄O₄S
- CAS Number : 555606
- Molecular Weight : 306.37 g/mol
The compound contains a sulfonyl group attached to an azide, which is crucial for its reactivity in bioorthogonal chemistry and potential therapeutic applications.
The biological activity of benzenesulfonyl azide is primarily attributed to its ability to participate in various chemical reactions, including:
- [3+2] Cycloaddition Reactions : These reactions can lead to the formation of triazoline intermediates, which are essential for further transformations into biologically active compounds .
- Dinitrogen Extrusion : The azide can undergo dinitrogen extrusion to form reactive nitrene intermediates, which can insert into C-H bonds of various substrates .
Pharmacological Activities
Research indicates that benzenesulfonyl azide exhibits several pharmacological activities, including:
- Antitumor Activity : Compounds derived from benzenesulfonyl azide have shown promising results against various cancer cell lines. For instance, derivatives have been tested against Hep3B and A549 cell lines, with some exhibiting selective cytotoxicity towards malignant cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 7d | Hep3B | 15 | High |
| 7j | A549 | 10 | Moderate |
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml against various pathogens .
Case Studies and Research Findings
- P450-Catalyzed Reactions : A study highlighted the use of P450BM3 variants in catalyzing intramolecular sp³ C–H amination reactions involving benzenesulfonyl azides. The results indicated varying turnover numbers (TTN) for different variants, suggesting potential applications in synthetic organic chemistry .
- Bioorthogonal Chemistry Applications : Benzenesulfonyl azides have been utilized in bioorthogonal reactions such as Staudinger ligation. This reaction is valuable for labeling biomolecules without interfering with other biological functions, making it a powerful tool in bioconjugation strategies .
- Cytotoxicity Studies : Recent investigations into novel benzenesulfonamides containing triazole moieties revealed significant antitumor activity against specific cancer cell lines, emphasizing the therapeutic potential of modifications to the benzenesulfonyl azide structure .
Q & A
Q. What are the established synthetic methodologies for preparing benzenesulfonyl azide derivatives with functionalized side chains like the trimethoxysilyl group?
Synthesis involves nucleophilic substitution and coupling reactions. For the azide group, benzenesulfonyl chloride derivatives react with sodium azide in DMF:H₂O (1:1) under stirring for 20 hours . The trimethoxysilyl-propylaminoethyl side chain is introduced via stepwise amidation, using coupling agents like EDC/HOBt. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Catalytic steps (e.g., Rh₂(OAc)₄) may follow for downstream functionalization .
Q. How should researchers handle and store this compound to maintain stability?
Store in airtight, light-protected containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to moisture, strong acids/bases, or reducing agents. Decomposition (N₂ release) is monitored via gas chromatography. Periodic stability checks using ¹H NMR and TGA (decomposition onset >150°C) are recommended .
Advanced Research Questions
Q. What mechanistic pathways dominate in reactions of benzenesulfonyl azides with strained alkenes, and how do computational studies inform these mechanisms?
Two pathways are proposed:
- Pathway 1 : [3+2] Cycloaddition with the alkene forms a triazoline intermediate, followed by dinitrogen extrusion (ΔG‡ = 25 kcal/mol).
- Pathway 2 : Initial dinitrogen loss generates a sulfonyl nitrene, which inserts into the alkene (ΔG‡ = 30 kcal/mol). M06-2X/6-311G+(d,p) calculations show Pathway 1 is thermodynamically favored. Solvents like 1,4-dioxane reduce activation barriers by stabilizing transition states through dipole interactions .
Q. How do substituents on the benzenesulfonyl core influence reactivity and regioselectivity?
Electron-withdrawing groups (e.g., -NO₂ at the para position) increase electrophilicity, accelerating cycloaddition rates (k = 2.5 × 10⁻³ s⁻¹ vs. 1.2 × 10⁻³ s⁻¹ for -H). Electron-donating groups (e.g., -OMe) improve regioselectivity (endo:exo ratio shifts from 3:1 to 5:1). Hammett plots (ρ = +1.2) and DFT-derived NPA charges confirm these trends .
Q. What strategies enable effective immobilization of this azide on solid supports?
The trimethoxysilyl group facilitates covalent binding to SiO₂ or magnetic Co/C nanoparticles via sol-gel chemistry. reports 85% loading efficiency (TGA mass loss) and recyclability (>90% activity over 5 cycles). Leaching tests (ICP-MS) show <2% metal loss. Optimal conditions: anhydrous toluene, 60°C, 12h .
Q. How do electrochemical methods enable sustainable synthesis of sulfonyl derivatives?
Paired electrolysis in MeCN:H₂O (10:1) at 2.3 V (Pt electrodes, LiClO₄ electrolyte) generates sulfonyl radicals. These couple with alkenes to form β-keto-sulfones (yield = 75–90%). Cyclic voltammetry confirms oxidation peaks at +1.8 V (vs. Ag/AgCl), supporting a radical mechanism .
Q. How is this compound applied in light-responsive drug delivery systems?
Amphiphilic copolymers with benzenesulfonyl azide groups undergo photo-crosslinking (λ = 405 nm) to form micelles. In vitro studies show 95% drug encapsulation and sustained release over 72 hours. In vivo imaging (t½ = 8h) demonstrates tumor-targeted delivery with <5% off-target accumulation .
Methodological Notes
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps.
- Computational Validation : Compare DFT results (e.g., Gibbs free energy) with experimental kinetics.
- Safety : Conduct DSC to identify exothermic decomposition risks during scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
